molecular formula C7H6FIO B12867978 4-Fluoro-2-iodo-6-methylphenol

4-Fluoro-2-iodo-6-methylphenol

Cat. No.: B12867978
M. Wt: 252.02 g/mol
InChI Key: AIJQYPOGTRNCHQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-methylphenol is a halogenated phenolic compound characterized by a fluorine atom at the 4-position, an iodine atom at the 2-position, and a methyl group at the 6-position of the benzene ring. The molecular formula is C₇H₆FIO, with substituents strategically positioned to influence electronic, steric, and reactivity profiles. This compound’s unique structure makes it valuable in pharmaceutical and materials chemistry, particularly in cross-coupling reactions, where the iodine atom acts as a leaving group, and the fluorine enhances electron-withdrawing effects .

Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

4-fluoro-2-iodo-6-methylphenol

InChI

InChI=1S/C7H6FIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3

InChI Key

AIJQYPOGTRNCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-iodo-6-methylphenol can be synthesized through direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction typically involves the following steps:

  • Dissolving 2-methylphenol in an aqueous alcohol solvent.
  • Adding sodium hypochlorite and sodium iodide to the solution to generate the iodinating reagent in situ.
  • Allowing the reaction to proceed at a controlled temperature to achieve the desired iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution: 4-Chloro-2-iodo-6-methylphenol

Replacing fluorine with chlorine at the 4-position results in 4-Chloro-2-iodo-6-methylphenol (CAS 1257535-34-4). Key differences include:

  • Electron-withdrawing effects: Chlorine’s lower electronegativity (3.0 vs.
  • Steric bulk : Chlorine’s larger atomic radius (0.99 Å vs. 0.64 Å for fluorine) may hinder access to the iodine atom in cross-coupling reactions.
  • Safety : The chloro analog’s safety data sheet (SDS) emphasizes respiratory and dermal hazards, suggesting stricter handling protocols compared to fluoro derivatives .
Property 4-Fluoro-2-iodo-6-methylphenol 4-Chloro-2-iodo-6-methylphenol
Halogen (position 4) Fluorine (atomic radius: 0.64 Å) Chlorine (atomic radius: 0.99 Å)
Electronegativity 4.0 3.0
Safety Profile Likely moderate toxicity Requires stringent PPE

Functional Group Variation: 4-Fluoro-2-(hydroxymethyl)-6-methoxyphenol

This compound (CAS 1784838-92-1) replaces the methyl group at position 6 with a methoxy group and introduces a hydroxymethyl group at position 2. Key contrasts:

  • Solubility: The hydroxymethyl and methoxy groups enhance hydrophilicity, improving aqueous solubility compared to the methyl and iodo substituents in this compound.
  • Reactivity : The hydroxymethyl group introduces a secondary alcohol, enabling esterification or oxidation reactions, whereas the iodine in the parent compound facilitates Suzuki or Ullmann couplings .

Aniline vs. Phenol: 4-Fluoro-2-iodoaniline

Replacing the phenolic hydroxyl group with an amine yields 4-Fluoro-2-iodoaniline (CAS 61272-76-2). Differences include:

  • Acidity: The phenol (pKa ~10) is more acidic than the aniline (pKa ~27), affecting deprotonation in basic conditions.
  • Reactivity: The amine group enables diazotization and azo coupling, while the phenol’s hydroxyl group participates in hydrogen bonding and metal coordination .

Methoxy vs. Methyl Substituents: 2-Fluoro-6-methoxy-4-methylphenol

This analog (listed in Fluorochem’s catalog) substitutes the iodine at position 2 with a methoxy group. Notable changes:

  • Electronic effects : Methoxy’s electron-donating nature (+M effect) contrasts with iodine’s electron-withdrawing (-I) character, altering aromatic ring electron density.
  • Applications: Methoxy derivatives are common in natural product synthesis, whereas iodophenols are leveraged in radiopharmaceuticals .

Biological Activity

4-Fluoro-2-iodo-6-methylphenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the para position and an iodine atom at the ortho position relative to the hydroxyl group on a methyl-substituted phenol ring. This unique substitution pattern influences its biological properties.

Antiproliferative Activity

Research indicates that halogenated phenolic compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in the nanomolar range, with specific effects on the cell cycle and cytoskeletal integrity.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (nM)Mechanism of Action
PIB-SOHT-29 (Colon Cancer)50G2/M phase arrest, microtubule disruption
PPB-SOM21 (Melanoma)100Colchicine-binding site interaction
CA-4MCF7 (Breast Cancer)30Angiogenesis inhibition

Note: IC50 is the concentration required to inhibit cell growth by 50%.

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as microtubules and signaling pathways involved in cell proliferation. The compound may bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death. Additionally, it may exhibit anti-angiogenic properties, which are crucial for tumor growth inhibition.

Structure-Activity Relationship (SAR)

The presence of halogen substituents plays a critical role in enhancing the biological activity of phenolic compounds. Studies have shown that:

  • Fluorine generally increases lipophilicity and alters electronic properties, enhancing interactions with biological targets.
  • Iodine can provide additional steric hindrance, which may influence binding affinity and selectivity towards specific targets.

Table 2: Structure-Activity Relationships of Halogenated Phenols

SubstituentEffect on ActivityObservations
FluorineIncreases potencyEnhances binding affinity
IodineAlters selectivityMay reduce toxicity while maintaining efficacy

Case Studies

  • Anticancer Activity : A study evaluated the effects of various halogenated phenols on cancer cell lines, revealing that compounds similar to this compound significantly inhibited tumor growth in vitro and in vivo models.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways while disrupting normal cell cycle progression.

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